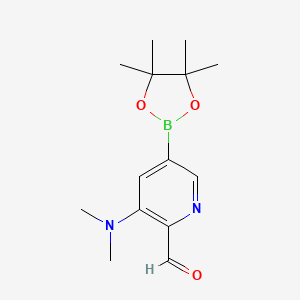

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

CAS No.:

Cat. No.: VC20152105

Molecular Formula: C14H21BN2O3

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BN2O3 |

|---|---|

| Molecular Weight | 276.14 g/mol |

| IUPAC Name | 3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3 |

| Standard InChI Key | UAUOHWONKLONIF-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C |

Introduction

Key Functional Groups

-

Dimethylamino Group (-N(CH₃)₂): Provides basicity and potential for hydrogen bonding or nucleophilic interactions.

-

Boronic Ester Group (-B(OR)₂): Common in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with palladium catalysts.

-

Aldehyde Group (-CHO): Highly reactive and often used in condensation reactions or as a precursor for further chemical modifications.

Applications

Compounds like this are typically used in:

-

Organic Synthesis: As intermediates in the preparation of more complex molecules.

-

Medicinal Chemistry: Boronic esters are known for their role in drug design (e.g., proteasome inhibitors like bortezomib).

-

Material Science: Functionalized pyridines are used in designing ligands for metal coordination or as building blocks in supramolecular chemistry.

Potential Research Directions

Given its structural features:

-

It may serve as a ligand in coordination chemistry due to the electron-donating dimethylamino group and the boronic ester.

-

The aldehyde group allows for Schiff base formation or other condensation reactions.

Synthesis

While specific synthetic routes for this compound are unavailable in the search results, a general pathway might involve:

-

Functionalizing picolinaldehyde at position 3 with a dimethylamino group (via nucleophilic substitution or amination).

-

Introducing the boronic ester group at position 5 using boronation techniques (e.g., lithiation followed by reaction with a boron source).

Analytical Characterization

Compounds like this are typically characterized using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., aldehyde C=O stretch).

-

X-ray Crystallography: If crystals are obtained, to determine the precise molecular geometry.

If you need further assistance or additional details based on hypothetical scenarios or related compounds, feel free to ask!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume